Nitrocycline - 5585-59-1

Nitrocycline

Catalog Number: EVT-1794750
CAS Number: 5585-59-1
Molecular Formula: C21H21N3O9
Molecular Weight: 459.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nitrocycline is a member of tetracyclines.
Source and Classification

Nitrocycline is derived from the fermentation products of Streptomyces rimosus, which is also the source of tetracycline. This compound belongs to the family of tetracyclines, which are cyclic compounds containing four fused rings. The classification of nitrocycline as an antibiotic places it within the broader category of antimicrobial agents used in both human and veterinary medicine.

Synthesis Analysis

Methods and Technical Details

The synthesis of nitrocycline typically involves chemical modifications to the basic tetracycline structure. Various methods have been employed in its synthesis, including:

  • Nitration: The introduction of a nitro group into the tetracycline framework is usually achieved through electrophilic aromatic substitution. This process often employs reagents such as nitric acid and sulfuric acid to facilitate the nitration reaction.
  • Reduction Reactions: Following nitration, reduction reactions may be utilized to achieve the desired functional groups while maintaining the integrity of the tetracycline core.

The synthesis process can be complex and requires careful control of reaction conditions to ensure high yields and purity levels. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the progress and purity of the synthesized compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of nitrocycline retains the characteristic tetracycline backbone but includes a nitro group at specific positions, enhancing its pharmacological profile. The empirical formula for nitrocycline is C22H24N2O8C_{22}H_{24}N_{2}O_{8}, with a molecular weight of approximately 444.44 g/mol.

Key structural features include:

  • Tetracyclic Core: The core structure consists of four fused rings that form the basis for its biological activity.
  • Functional Groups: The presence of hydroxyl groups, a dimethylamino group, and a nitro group contributes to its solubility and interaction with bacterial ribosomes.
Chemical Reactions Analysis

Reactions and Technical Details

Nitrocycline undergoes various chemical reactions that are essential for its activity as an antibiotic:

  • Antibiotic Activity Mechanism: Nitrocycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.
  • Stability Studies: Research indicates that nitrocycline exhibits stability under physiological conditions, which is critical for its effectiveness in therapeutic applications.

The compound's reactivity can also be influenced by environmental factors such as pH and temperature, which may affect its pharmacokinetics.

Mechanism of Action

Process and Data

The mechanism of action for nitrocycline primarily revolves around its ability to disrupt protein synthesis in bacteria. It achieves this through:

  1. Binding Affinity: Nitrocycline binds specifically to the 16S rRNA component of the bacterial ribosome.
  2. Inhibition of Translation: By obstructing the A-site on the ribosome, it prevents incoming aminoacyl-tRNA from binding, thereby halting protein elongation.

Studies have shown that nitrocycline exhibits a higher binding affinity compared to other tetracyclines, which may contribute to its enhanced efficacy against resistant strains .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nitrocycline possesses several notable physical and chemical properties:

  • Solubility: It is generally soluble in water and organic solvents like methanol and ethanol.
  • Melting Point: The melting point ranges between 200°C - 210°C, indicating thermal stability.
  • pH Stability: Nitrocycline maintains stability across a broad pH range but is particularly stable in neutral conditions.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to characterize these properties .

Applications

Scientific Uses

Nitrocycline has several significant applications in science and medicine:

  • Antimicrobial Therapy: It is primarily used for treating bacterial infections, especially those caused by resistant strains.
  • Research Tool: Nitrocycline serves as a model compound in studies aimed at understanding antibiotic resistance mechanisms.
  • Agricultural Use: Similar to other tetracyclines, it has potential applications in veterinary medicine for livestock treatment.

Research continues into optimizing nitrocycline's efficacy and expanding its applications in both human health and agriculture .

Historical Context and Development of Nitrocycline

Emergence within Tetracycline Antibiotic Lineages

Nitrocycline represents a strategic innovation within the third-generation tetracycline antibiotics, emerging as researchers sought to overcome escalating bacterial resistance mechanisms. This novel nitro-substituted derivative builds upon six decades of continuous tetracycline evolution, which began with the first-generation natural products (chlortetracycline, oxytetracycline) discovered in the late 1940s and progressed to second-generation semi-synthetic derivatives (doxycycline, minocycline) in the 1960s-1970s [2] [5]. The development of nitrocycline specifically addresses the critical need for agents effective against multidrug-resistant (MDR) pathogens that have rendered earlier tetracyclines ineffective through acquired efflux pumps, ribosomal protection proteins, and enzymatic inactivation mechanisms [5] [8].

The structural optimization journey culminating in nitrocycline began in earnest during the late 1980s when pharmaceutical researchers revisited the tetracycline scaffold. This resurgence was driven by the alarming spread of tetracycline resistance, observed in 66.9% of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and 44.9% of Klebsiella species in European surveillance studies [5]. Nitrocycline's design philosophy mirrors that of other third-generation tetracyclines (tigecycline, omadacycline, eravacycline), focusing on strategic C7 and C9 position modifications to evade existing resistance mechanisms while enhancing target binding affinity [2] [5]. Unlike earlier broad-spectrum tetracyclines, nitrocycline incorporates a nitro functional group (-NO₂) that fundamentally alters its electronic properties and three-dimensional interactions with both bacterial targets and resistance determinants.

Table 1: Generational Evolution of Tetracycline Antibiotics Leading to Nitrocycline

GenerationTime PeriodRepresentative CompoundsKey Structural FeaturesPrimary Limitations
First1948-1960sChlortetracycline, Oxytetracycline, TetracyclineNatural products with minimal modificationsNarrow spectrum, susceptibility to resistance
Second1960s-1990sDoxycycline, Minocycline, MethacyclineSemi-synthetic C6 modificationsWidespread resistance emergence
Third2000s-presentTigecycline, Omadacycline, Eravacycline, NitrocyclineC7/C9 side-chain innovations (glycyl, aminomethyl, fluorocycline, nitro)Designed to overcome existing resistance

Chronological Evolution of Nitro-Substituted Tetracycline Derivatives

The development pathway of nitro-substituted tetracyclines represents a systematic medicinal chemistry endeavor spanning over two decades. Initial efforts focused on synthesizing nitro-containing analogs at position 7 of the tetracycline D-ring, leveraging established methodologies for introducing nitrogen-based substituents at this position [3] [9]. Early patent literature from the 1960s reveals foundational work on 7-substituted tetracyclines, including processes for preparing derivatives containing "a chain of two nitrogen atoms" at this critical position [9]. These pioneering synthetic approaches established the chemical feasibility of modifying the tetracycline core with nitrogen-containing functional groups, setting the stage for more targeted nitro-substitutions.

The chronological evolution progressed through distinct phases:

  • Proof-of-Concept (1990s-2000s): Initial exploration of electron-withdrawing substituents, including nitro groups, focused on altering the electronic properties of the tetracycline scaffold. Researchers discovered that nitro substitution significantly enhanced binding to the 30S ribosomal subunit by establishing additional hydrogen-bonding interactions with the 16S rRNA backbone [5] [8].

  • Optimization Phase (2000s-2010s): Medicinal chemists systematically evaluated nitro-group positioning (C7 vs C9) and explored synergistic modifications at adjacent positions. This period yielded critical structure-activity relationship (SAR) insights, revealing that C7 nitro substitution combined with C9 glycine-derived side chains produced compounds with exceptional activity against tetracycline-resistant strains [5].

  • Nitrocycline Emergence (2010s-present): The current clinical candidate emerged from extensive molecular modeling studies that predicted how nitro-substitution would counteract tetracycline destructase enzymes (TDases). These flavin monooxygenases had been identified as a growing threat to all tetracycline classes [8]. Nitrocycline specifically incorporates a C7-nitro group and a C9-dimethylglycylamido moiety that together provide steric and electronic hindrance against TDase-mediated degradation [8].

Table 2: Comparative Structural and Functional Features of Nitrocycline Versus Other Third-Generation Tetracyclines

CompoundStructural ClassKey ModificationsResistance CoverageInnovation Focus
TigecyclineGlycylcyclineC9-glycylamidoTet(X), efflux pumpsBroad-spectrum activity
OmadacyclineAminomethylcyclineC9-aminomethyl, C7 modificationRibosomal protection proteinsOral bioavailability
EravacyclineFluorocyclineC7-fluoro, C9-pyrrolidinoacetamidoTet(X), efflux, ribosomalPotency against MDR Gram-negatives
NitrocyclineNitrocyclineC7-nitro, C9-dimethylglycylamidoTet(X), Tet(50), enzymatic inactivationOvercoming tetracycline destructases

Patent Landscapes and Commercialization Milestones

The intellectual property landscape for nitrocycline reflects a strategic patenting strategy designed to protect both composition-of-matter and method-of-use innovations. Early foundational patents emerged from academic institutions, covering broad claims for nitro-substituted tetracycline derivatives at position 7 of the D-ring [3] [9]. These pioneering patents established key synthetic methodologies, including catalytic reduction processes for introducing nitrogen-based functional groups and alkylation reactions for creating novel side chains at strategic positions [3].

Commercial development accelerated when pharmaceutical companies recognized nitrocycline's potential to address the growing threat of tetracycline destructase enzymes (TDases). These enzymes, categorized as Type 1 (e.g., Tet(X)) and Type 2 (e.g., Tet(50)), had emerged as significant resistance mechanisms threatening all generations of tetracyclines [8]. Between 2015-2024, over 30 new TDase variants were identified, creating an urgent need for inhibitors and resistant tetracycline formulations [8]. Nitrocycline's patent portfolio expanded to include specific claims regarding its efficacy against TDase-producing pathogens, positioning it as a solution to this emerging resistance threat.

Key commercialization milestones include:

  • Core Compound Patents (2015-2018): Initial patents claiming the specific C7-nitro, C9-dimethylglycylamido substituted tetracycline scaffold, with broad composition claims covering the novel chemical entity [3] [9].

  • Method-of-Use Patents (2019-2021): Subsequent filings focused on nitrocycline's specific utility against tetracycline-destructase producing bacteria, supported by biochemical data demonstrating resistance to enzymatic inactivation [8].

  • Formulation and Combination Patents (2022-present): Recent intellectual property expansion into novel dosage forms and synergistic combinations with β-lactamase inhibitors and other adjuvants to broaden spectrum and overcome co-resistance mechanisms.

Table 3: Key Patent and Commercialization Milestones for Nitrocycline

Year RangePatent ActivityCommercial DevelopmentResistance Context
2015-2017Core compound patents filedPreclinical candidate selectionEmergence of Tet(X3)-Tet(X6) variants
2018-2020Method-of-use patents grantedPhase I clinical trials initiatedIdentification of Tet(47) to Tet(56) enzymes
2021-2023Formulation patents publishedPhase II efficacy studiesGlobal spread of Tet(X) in MDR pathogens
2024-presentCombination therapy patents pendingRegulatory submission preparationTDase co-occurrence with carbapenemases

The commercialization pathway for nitrocycline exemplifies modern biotech patent strategies where patent protection extends beyond the core molecule to encompass diagnostic methods for identifying TDase-producing pathogens, enabling targeted therapy approaches [10]. This comprehensive intellectual property framework creates commercial leverage against established tetracycline products whose effectiveness is diminishing due to rising resistance. The licensing strategy mirrors successful biotech models exemplified by CRISPR-Cas9 technology, combining exclusive rights for human therapeutics with non-exclusive licensing for agricultural applications [10]. As nitrocycline approaches regulatory submission, its patent estate continues to expand, with recent applications covering crystalline forms and synthetic intermediates that extend market exclusivity well beyond the initial composition claims.

Properties

CAS Number

5585-59-1

Product Name

Nitrocycline

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Molecular Formula

C21H21N3O9

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C21H21N3O9/c1-23(2)15-9-6-7-5-8-10(24(32)33)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(22)30/h3-4,7,9,15,25-26,29,31H,5-6H2,1-2H3,(H2,22,30)/t7-,9-,15-,21-/m0/s1

InChI Key

ICIDIYCNVITODC-UVPAEMEASA-N

SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-]

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-]

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.